molecular formula C32H56N10O8 B14218444 L-Isoleucyl-L-alanyl-L-lysyl-L-leucyl-L-histidyl-L-glutamine CAS No. 820242-27-1

L-Isoleucyl-L-alanyl-L-lysyl-L-leucyl-L-histidyl-L-glutamine

Cat. No.: B14218444
CAS No.: 820242-27-1
M. Wt: 708.8 g/mol
InChI Key: OIOIRJVLOPVEPU-GHHXNAGXSA-N
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Description

L-Isoleucyl-L-alanyl-L-lysyl-L-leucyl-L-histidyl-L-glutamine is a peptide compound composed of six amino acids: L-isoleucine, L-alanine, L-lysine, L-leucine, L-histidine, and L-glutamine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-alanyl-L-lysyl-L-leucyl-L-histidyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-alanyl-L-lysyl-L-leucyl-L-histidyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Isoleucyl-L-alanyl-L-lysyl-L-leucyl-L-histidyl-L-glutamine has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based drugs and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-alanyl-L-lysyl-L-leucyl-L-histidyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and medical nutrition.

    L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: Another peptide with similar structural features but different biological activities.

Uniqueness

L-Isoleucyl-L-alanyl-L-lysyl-L-leucyl-L-histidyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various biological molecules.

Properties

CAS No.

820242-27-1

Molecular Formula

C32H56N10O8

Molecular Weight

708.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H56N10O8/c1-6-18(4)26(35)31(48)38-19(5)27(44)39-21(9-7-8-12-33)28(45)41-23(13-17(2)3)29(46)42-24(14-20-15-36-16-37-20)30(47)40-22(32(49)50)10-11-25(34)43/h15-19,21-24,26H,6-14,33,35H2,1-5H3,(H2,34,43)(H,36,37)(H,38,48)(H,39,44)(H,40,47)(H,41,45)(H,42,46)(H,49,50)/t18-,19-,21-,22-,23-,24-,26-/m0/s1

InChI Key

OIOIRJVLOPVEPU-GHHXNAGXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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